N,N-Diacetylcysteine N,N-Diacetylcysteine
Brand Name: Vulcanchem
CAS No.: 74401-71-1
VCID: VC3827964
InChI: InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12)/t6-/m0/s1
SMILES: CC(=O)N(C(CS)C(=O)O)C(=O)C
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol

N,N-Diacetylcysteine

CAS No.: 74401-71-1

Cat. No.: VC3827964

Molecular Formula: C7H11NO4S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diacetylcysteine - 74401-71-1

Specification

CAS No. 74401-71-1
Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
IUPAC Name (2R)-2-(diacetylamino)-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12)/t6-/m0/s1
Standard InChI Key BSWPGDZSMHQEBE-LURJTMIESA-N
Isomeric SMILES CC(=O)N([C@@H](CS)C(=O)O)C(=O)C
SMILES CC(=O)N(C(CS)C(=O)O)C(=O)C
Canonical SMILES CC(=O)N(C(CS)C(=O)O)C(=O)C

Introduction

Chemical Identity and Structural Properties

N,N-Diacetylcysteine (CAS 74401-71-1) is a sulfur-containing compound with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol . Its IUPAC name, (2R)-2-(diacetylamino)-3-sulfanylpropanoic acid, reflects the acetylation of both the amino and thiol groups of cysteine (Fig. 1) . The compound’s chiral center at the second carbon confers stereospecificity, critical for its biological interactions.

Table 1: Key Molecular Descriptors of N,N-Diacetylcysteine

PropertyValueSource
Molecular FormulaC₇H₁₁NO₄S
Molecular Weight205.23 g/mol
SMILES NotationCC(=O)N(C@@HC(=O)O)C(=O)C
Solubility (Predicted)Moderate in polar solvents

The compound’s stability under physiological conditions is influenced by its acetylated groups, which protect against rapid enzymatic degradation compared to unmodified cysteine .

Synthesis and Production

While direct synthesis methods for N,N-Diacetylcysteine are less documented, related compounds like N,N’-Diacetyl-L-cystine (a dimeric form) provide insights into acetylation strategies. A patented single-step process starts with L-cystine, reacting it with acetylating agents in alcohol-based solvents (e.g., methanol) to yield the disodium salt of N,N’-Diacetyl-L-cystine . This method achieves >95% purity without chromatography, emphasizing scalability for industrial applications .

Key Reaction Parameters:

  • Solvent: Methanol (0.5–100 mL per mmol cystine)

  • Byproducts: Sodium chloride, unreacted cystine (<5%)

  • Yield: ~90% after solvent evaporation

The monomeric form (N,N-Diacetylcysteine) may derive from controlled hydrolysis of the dimer, though explicit protocols remain undisclosed in public literature.

Pharmacological and Immunomodulatory Effects

Endothelial Function Improvement

In Watanabe Heritable Hyperlipidaemic (WHHL) rabbits, N,N-Diacetyl-L-cystine (DiNAC, dimeric form) administered at 3 µmol/kg/day for 8 weeks significantly improved endothelium-dependent vasodilation in abdominal aortic rings (p<0.05 vs. controls) . Pulse wave analysis revealed enhanced arterial compliance after 3 weeks, progressing through week 8 . Mechanistically, DiNAC restored nitric oxide bioavailability without altering plasma lipid levels, suggesting direct endothelial cell modulation .

Immunomodulation

DiNAC potentiates contact sensitivity/delayed-type hypersensitivity (CS/DTH) reactions in murine models, increasing antigen-specific T-cell proliferation by 40–60% . This immunostimulatory effect positions it as a candidate for adjuvant therapies in vaccine development or chronic infections .

Research Gaps and Future Directions

  • Monomer vs. Dimer Bioactivity: Current studies focus on the dimeric form; the monomer’s pharmacokinetics and therapeutic window remain underexplored.

  • Human Trials: No clinical data exist despite promising preclinical results.

  • Synthetic Optimization: Scalable production of the monomer requires method development.

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